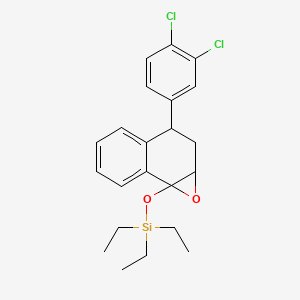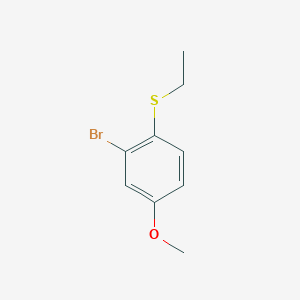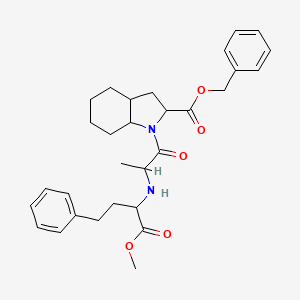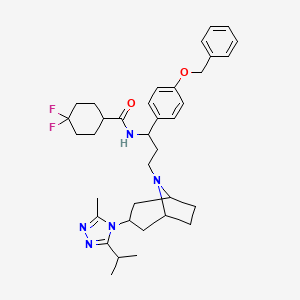![molecular formula C37H43N2NaO10S2 B12287472 5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Sal de Monosodio de 5-Carboxi-2-[7-[5-carboxi-1,3-dihidro-3,3-dimetil-1-(4-sulfobutíl)-2H-indol-2-ilideno]-1,3,5-heptatrien-1-il]-3,3-dimetil-1-(4-sulfobutíl)-3H-indolium es un compuesto orgánico complejo conocido por sus propiedades fluorescentes. Se utiliza ampliamente en la investigación científica, particularmente en los campos de la química y la biología, debido a su capacidad para actuar como una sonda fluorescente.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la Sal de Monosodio de 5-Carboxi-2-[7-[5-carboxi-1,3-dihidro-3,3-dimetil-1-(4-sulfobutíl)-2H-indol-2-ilideno]-1,3,5-heptatrien-1-il]-3,3-dimetil-1-(4-sulfobutíl)-3H-indolium implica múltiples pasos. El proceso normalmente comienza con la preparación de los derivados del indol, seguido de la introducción de los grupos carboxi y sulfobutíl. Las condiciones de reacción a menudo requieren el uso de ácidos o bases fuertes, altas temperaturas y tiempos de reacción prolongados para garantizar la conversión completa de los materiales de partida.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto se escala utilizando grandes reactores y sistemas de flujo continuo. El uso de sistemas automatizados asegura un control preciso sobre las condiciones de reacción, lo que lleva a mayores rendimientos y pureza del producto final. El compuesto se purifica luego utilizando técnicas como cristalización, cromatografía o recristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
La Sal de Monosodio de 5-Carboxi-2-[7-[5-carboxi-1,3-dihidro-3,3-dimetil-1-(4-sulfobutíl)-2H-indol-2-ilideno]-1,3,5-heptatrien-1-il]-3,3-dimetil-1-(4-sulfobutíl)-3H-indolium experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a cambios en sus propiedades fluorescentes.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, alterando la reactividad y las aplicaciones del compuesto.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones de reacción normalmente implican temperaturas controladas, niveles de pH específicos y el uso de solventes como metanol o dimetilsulfóxido.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados carboxilados, mientras que la reducción puede producir compuestos hidroxilados.
Aplicaciones Científicas De Investigación
La Sal de Monosodio de 5-Carboxi-2-[7-[5-carboxi-1,3-dihidro-3,3-dimetil-1-(4-sulfobutíl)-2H-indol-2-ilideno]-1,3,5-heptatrien-1-il]-3,3-dimetil-1-(4-sulfobutíl)-3H-indolium se utiliza ampliamente en la investigación científica debido a sus propiedades únicas:
Química: Sirve como una sonda fluorescente para detectar especies reactivas de oxígeno (ROS) y otros analitos.
Biología: El compuesto se utiliza en estudios de imagenología y seguimiento de células, ya que puede penetrar las membranas celulares y fluorescer bajo condiciones específicas.
Medicina: Se emplea en ensayos diagnósticos e investigación terapéutica, particularmente en el estudio del estrés oxidativo y las enfermedades relacionadas.
Industria: El compuesto se utiliza en el desarrollo de tintes fluorescentes y sensores para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de la Sal de Monosodio de 5-Carboxi-2-[7-[5-carboxi-1,3-dihidro-3,3-dimetil-1-(4-sulfobutíl)-2H-indol-2-ilideno]-1,3,5-heptatrien-1-il]-3,3-dimetil-1-(4-sulfobutíl)-3H-indolium involucra su capacidad para fluorescer al interactuar con moléculas o condiciones específicas. La estructura molecular del compuesto le permite absorber la luz a ciertas longitudes de onda y emitir luz a diferentes longitudes de onda, lo que la convierte en una sonda fluorescente útil. Los objetivos moleculares y las vías involucradas incluyen interacciones con ROS y otras especies reactivas, lo que lleva a cambios en la intensidad de la fluorescencia.
Comparación Con Compuestos Similares
Compuestos Similares
Diacetato de 5(6)-Carboxi-2′,7′-diclorofluoresceína: Otra sonda fluorescente utilizada para detectar ROS.
Diacetato de 2′,7′-Diclorofluoresceína: Un compuesto con aplicaciones similares en ensayos basados en fluorescencia.
Diacetato de 5(6)-Carboxifluoresceína: Utilizado en estudios de imagenología y seguimiento de células.
Singularidad
La Sal de Monosodio de 5-Carboxi-2-[7-[5-carboxi-1,3-dihidro-3,3-dimetil-1-(4-sulfobutíl)-2H-indol-2-ilideno]-1,3,5-heptatrien-1-il]-3,3-dimetil-1-(4-sulfobutíl)-3H-indolium destaca por sus características estructurales específicas que mejoran sus propiedades fluorescentes y su capacidad para penetrar las membranas celulares. Estas características la hacen particularmente valiosa en aplicaciones que requieren alta sensibilidad y especificidad.
Propiedades
Fórmula molecular |
C37H43N2NaO10S2 |
|---|---|
Peso molecular |
762.9 g/mol |
Nombre IUPAC |
sodium;4-[(2Z)-5-carboxy-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C37H44N2O10S2.Na/c1-36(2)28-24-26(34(40)41)16-18-30(28)38(20-10-12-22-50(44,45)46)32(36)14-8-6-5-7-9-15-33-37(3,4)29-25-27(35(42)43)17-19-31(29)39(33)21-11-13-23-51(47,48)49;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49);/q;+1/p-1 |
Clave InChI |
RKUODBYIZYLIDP-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)C(=O)O)(C)C)CCCCS(=O)(=O)[O-])C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)




![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![N-(Thiazolo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B12287480.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)
